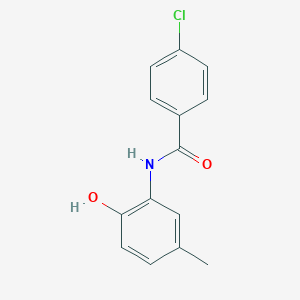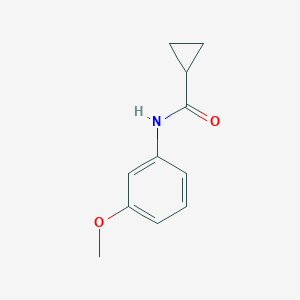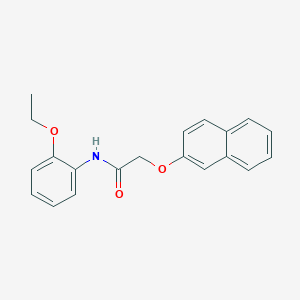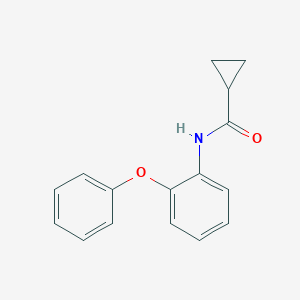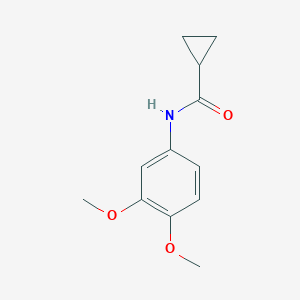![molecular formula C25H19NO2 B291425 N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291425.png)
N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide is an organic compound with the molecular formula C25H19NO2 It belongs to the class of aromatic carboxamides and is characterized by the presence of a biphenyl structure substituted with a phenoxy group and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide typically involves the amidation of biphenyl-4-carboxylic acid with 2-phenoxyaniline. The reaction can be carried out using various coupling agents and catalysts to facilitate the formation of the amide bond.
-
Direct Amidation: : Biphenyl-4-carboxylic acid is reacted with 2-phenoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
-
Catalytic Amidation: : An alternative method involves the use of a catalyst such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) to activate the carboxylic acid, facilitating the formation of the amide bond with 2-phenoxyaniline. This method can provide good to excellent yields under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The phenoxy group and the biphenyl structure can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amide derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the phenoxy or biphenyl substituents.
Applications De Recherche Scientifique
N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an anticancer agent, showing activity against various cancer cell lines.
Materials Science: Due to its aromatic structure, the compound can be used in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: The compound’s ability to interact with biological targets such as enzymes makes it useful in studying enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission . It may also interact with cellular proteins, affecting cell viability and proliferation.
Comparaison Avec Des Composés Similaires
N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:
Biphenyl-4-carboxamide: Lacks the phenoxy group, resulting in different chemical and biological properties.
N-phenylbiphenyl-4-carboxamide: Similar structure but without the phenoxy substitution, leading to variations in reactivity and applications.
N-(2-methoxyphenyl)biphenyl-4-carboxamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C25H19NO2 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
N-(2-phenoxyphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C25H19NO2/c27-25(21-17-15-20(16-18-21)19-9-3-1-4-10-19)26-23-13-7-8-14-24(23)28-22-11-5-2-6-12-22/h1-18H,(H,26,27) |
Clé InChI |
PVWHTHLIGVLUGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


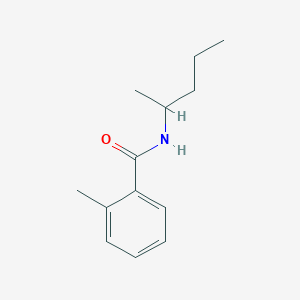
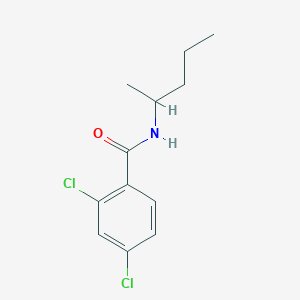
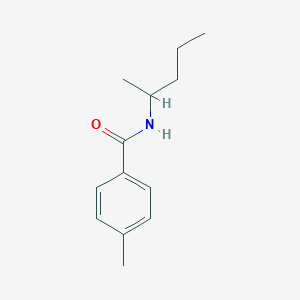
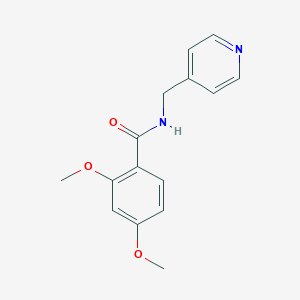
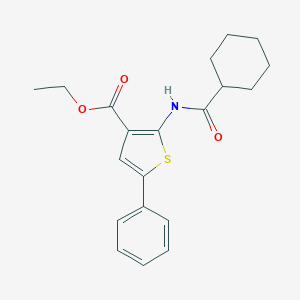
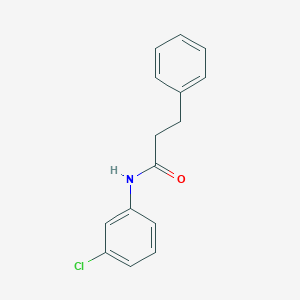
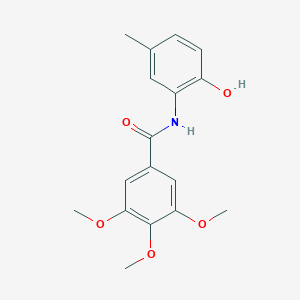
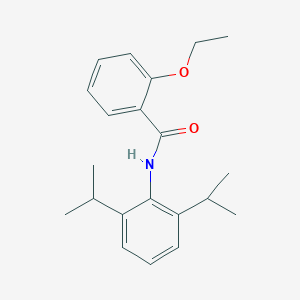
![N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide](/img/structure/B291360.png)
